molecular formula C11H17N3O5 B082665 N(4), O(2')-Dimethylcytidine CAS No. 13048-95-8

N(4), O(2')-Dimethylcytidine

Cat. No. B082665
CAS RN: 13048-95-8
M. Wt: 271.27 g/mol
InChI Key: BNXGRQLXOMSOMV-PEBGCTIMSA-N
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Description

Synthesis Analysis

N(4), O(2')-Dimethylcytidine has been successfully prepared from Escherichia coli rRNA in sufficient quantity, allowing for detailed structural analysis. The synthesis involves isolating the compound from bacterial rRNA, utilizing degradative and spectrophotometric procedures to characterize its base as N4-methylcytosine and its sugar as O2′-methylribose, which possesses a furanosyl ring structure in the β-configuration (Nichols & Lane, 1968).

Scientific Research Applications

  • Characterization in Escherichia coli RNA : N(4), O(2')-Dimethylcytidine has been identified as a rare nucleoside constituent of Escherichia coli 16-S ribosomal RNA (rRNA), present in about one residue per polynucleotide chain. This compound has been structurally analyzed, showing the presence of N4-methylcytosine and O2′-methylribose, suggesting its significance in bacterial rRNA (Nichols & Lane, 1968).

  • RNA Acetylation in Eukaryotic mRNA and Archaea : N(4), O(2')-Dimethylcytidine has been studied in the context of N4-acetylcytidine (ac4C), a modification present in eukaryotic mRNA and archaeal RNA. This research explores the distribution, dynamics, and functions of cytidine acetylation, revealing its widespread presence and temperature-dependent acetylation in hyperthermophilic archaea, which may have a thermoadaptive role (Sas-Chen et al., 2020).

  • Biological Functions and Clinical Relevance : The role of N4-acetylcytidine (ac4C) in gene expression regulation and its association with various human diseases, particularly cancer, has been examined. The modification is found in tRNA and rRNA, and recent studies have identified extensive ac4C modifications in human and yeast mRNAs, indicating its importance in translation efficiency and mRNA stability (Jin et al., 2020).

  • Properties in miRNA Mimics : N(4), O(2')-Dimethylcytidine has been investigated in the context of micro RNA (miRNA) mimics. The incorporation of N(4),N(4)-dimethylcytidine into RNAs has been studied, revealing its effects on hybridization affinity and miRNA-mediated silencing. This research provides insights into the use of modified nucleotides as negative controls in miRNA experiments (Guennewig et al., 2012).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve the compound’s properties, or new reactions to explore .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGRQLXOMSOMV-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156571
Record name N(4), O(2')-Dimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4), O(2')-Dimethylcytidine

CAS RN

13048-95-8
Record name N(4), O(2')-Dimethylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4), O(2')-Dimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JL Nichols, BG Lane - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1968 - Elsevier
There is an average of about one residue of N 4 ,O 2 ′-dimethylcytidine per polynucleotide chain in Escherichia coli 16-S rRNA. This compound has a methyl substituent in both base …
Number of citations: 12 www.sciencedirect.com
F Qiu, JA McCloskey - Nucleic Acids Research, 1999 - academic.oup.com
Post-transcriptional methylation of ribose at position O-2′ is one of the most common and conserved types of RNA modification. Details of the functional roles of these methylations are …
Number of citations: 21 academic.oup.com
YS Polikanov, SV Melnikov, D Söll… - Nature structural & …, 2015 - nature.com
We report crystal structures of the Thermus thermophilus ribosome at 2.3- to 2.5-Å resolution, which have enabled modeling of rRNA modifications. The structures reveal contacts of …
Number of citations: 222 www.nature.com
MJ Robins - Nucleoside Analogues: Chemistry, Biology, and …, 1979 - Springer
Pyrlmidine nucleosides (as phosphodiester units) are major components of nucleic acids of all types and a number of structurally modified pyrimidine nucleosides are known as minor …
Number of citations: 1 link.springer.com
BG Lane, J Ofengand, MW Gray - Biochimie, 1995 - Elsevier
Pseudouridine (5-ribosyluracil, Ψ) was the first of a host of modified nucleoside constituents detected in cellular RNA and it remains the most abundant, being broadly distributed in the …
Number of citations: 121 www.sciencedirect.com
R Guymon, SC Pomerantz, JN Ison, PF Crain… - RNA, 2007 - rnajournal.cshlp.org
Post-transcriptional modifications of RNA are nearly ubiquitous in the principal RNAs involved in translation. However, in the case of rRNA the functional roles of modification are far less …
Number of citations: 31 rnajournal.cshlp.org
S Agrawal, E Sonveaux - Protocols for Oligonucleotide Conjugates …, 1994 - Springer
A biopolymer is synthesized by assembling monomeric or oligomeric blocks. Each block features at least a nucleophilic and an electrophilic function, ie, the α-amino and the carboxylic …
Number of citations: 55 link.springer.com
JH Banoub, RP Newton, E Esmans, DF Ewing… - Chemical …, 2005 - ACS Publications
Nucleic acids and their components play an important role in a variety of fundamental biological processes. Over the last century it has been shown that genetic information is used to …
Number of citations: 153 pubs.acs.org
A Aviñó, RG García, R Eritja - Nucleosides, Nucleotides and …, 2004 - Taylor & Francis
Oligoribonucleotides containing 4‐thiouridine were prepared using the Fpmp group for protection of the 2′‐OH. Two uridine derivatives with the 1,2,4‐triazolyl and the 2‐nitrophenyl …
Number of citations: 8 www.tandfonline.com
GK Grimble, SB Malik, JJ Boza - Current Opinion in Clinical …, 2000 - journals.lww.com
Measuring RNA turnover is important because of the significance of rRNA, tRNA and mRNA in tissue protein synthesis. Changes in turnover of each of these species precede important …
Number of citations: 18 journals.lww.com

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